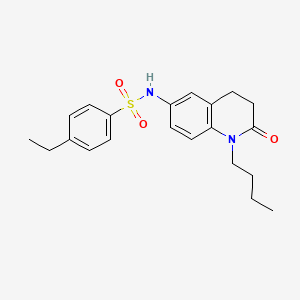
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR, which plays a critical role in the regulation of cell growth, proliferation, and differentiation. PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and its downstream signaling molecules, such as AKT and ERK. 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
実験室実験の利点と制限
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. However, its potency and selectivity may also limit its use in some experiments. 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione is also relatively expensive, which may limit its use in some laboratories.
将来の方向性
There are a number of potential future directions for research on 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione. One area of interest is the development of new inhibitors of EGFR that are more potent and selective than 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione. Another area of interest is the development of new therapeutic strategies that combine 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione with other drugs or treatment modalities to enhance its effectiveness in cancer treatment. Additionally, further research is needed to better understand the mechanisms of action of 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione and its potential applications in other diseases beyond cancer.
合成法
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione can be synthesized using a variety of methods. One common method involves the reaction of 3-cyanopyridine with 4-chloro-5-fluoro-2-nitrobenzoic acid in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with acid to yield 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione.
科学的研究の応用
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.
特性
IUPAC Name |
5-fluoro-3-pyridin-3-yl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-4-1-5-10-11(9)12(18)17(13(19)16-10)8-3-2-6-15-7-8/h1-7H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONYYVJKMXWSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)N(C(=O)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2905668.png)

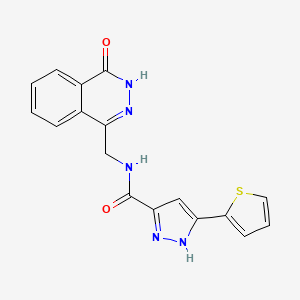
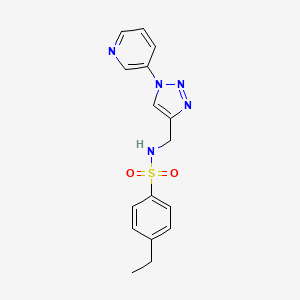
![2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2905673.png)

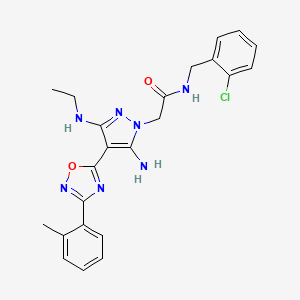

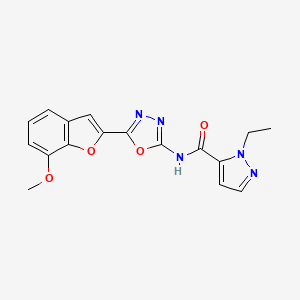
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2905684.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2905687.png)

![[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2905689.png)
